molecular formula C6H2Cl4O B165523 2,3,5,6-Tetrachlorophenol CAS No. 935-95-5

2,3,5,6-Tetrachlorophenol

Cat. No. B165523
CAS RN: 935-95-5
M. Wt: 231.9 g/mol
InChI Key: KEWNKZNZRIAIAK-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorophenol (2,3,5,6-TCP) is a chlorinated derivative of phenol . It is a leaflet from ligroin or a light beige powder . It belongs to the class of substituted phenol compounds, which are widely used in industrial applications including the synthesis of pesticides, dyes, drugs, plastics, etc .


Synthesis Analysis

Tetrachlorophenols are produced by electrophilic halogenation of phenol with chlorine . The exact synthesis process of 2,3,5,6-Tetrachlorophenol is not detailed in the sources available.


Molecular Structure Analysis

The molecular formula of 2,3,5,6-Tetrachlorophenol is C6H2Cl4O . The molecular weight is 231.89 g/mol .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrachlorophenol has a phenolic odor . It is insoluble in water but soluble in sodium hydroxide solutions and most organic solvents . It has a melting point of 115°C .

Scientific Research Applications

Environmental Remediation

2,3,5,6-Tetrachlorophenol (TeCP) plays a significant role in environmental remediation. A study demonstrated its formation during the electrochemical degradation of pentachlorophenol, a hazardous organochlorinated pollutant, suggesting its potential use in cyclic remediation systems (Zamora-Garcia et al., 2017).

Chemical Reactions and Hydrogen Bond Studies

Research has explored the behavior of TeCP in various chemical reactions. One study investigated the reversible proton transfer in the hydrogen-bonded complex of TeCP and N,N-dimethylaniline, providing insights into its molecular interactions (Ilczyszyn et al., 1989).

Microbial Degradation

TeCP's degradation by anaerobic microorganisms has been studied, particularly its conversion to less chlorinated biphenyls, indicating its role in bioremediation processes (Van Dort & Bedard, 1991).

Photodegradation Pathways

Photodegradation of TeCP has been studied, with research showing its formation as an intermediate during the UV irradiation of pentachlorophenol. This highlights its potential role in environmental cleanup and degradation pathway understanding (Suegara et al., 2005).

Use in Ligand Synthesis

TeCP has been investigated as a ligand in the synthesis of sterically encumbered systems for low-coordinate phosphorus centers. This research contributes to the field of inorganic chemistry and material science (Shah et al., 2000).

Bioremediation Enhancement

Studies have combined pulse electric discharge with bioremediation to enhance the degradation of TeCP, suggesting an innovative approach to pollutant treatment (Chauhan et al., 1999).

Advanced Oxidation Processes

Research on TeCP has involved its decomposition through various advanced oxidation processes, providing insights into more efficient and environmentally friendly degradation methods (Benítez et al., 2000).

Multisubstrate Monod Kinetic Model

A multisubstrate Monod kinetic model was used to study the simultaneous degradation of chlorophenols including TeCP, highlighting the complex interactions in biodegradation processes (Durruty et al., 2011).

Photodegradation Infrared Study

Infrared spectroscopy was used to study the photodegradation of TeCP, offering valuable data for environmental monitoring and analysis (Czaplicka & Kaczmarczyk, 2006).

Chemical and Electrochemical Detection

TeCP's detection has been enhanced through novel chemical and electrochemical methods, suggesting applications in environmental monitoring and analysis (Saby et al., 1997).

Safety And Hazards

2,3,5,6-Tetrachlorophenol is highly toxic by inhalation, ingestion, and skin absorption . It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Prolonged contact may result in severe irritation or destruction of tissue .

properties

IUPAC Name

2,3,5,6-tetrachlorophenol
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InChI

InChI=1S/C6H2Cl4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H
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InChI Key

KEWNKZNZRIAIAK-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl
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Molecular Formula

C6H2Cl4O
Record name 2,3,5,6-TETRACHLOROPHENOL
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DSSTOX Substance ID

DTXSID2026101
Record name 2,3,5,6-Tetrachlorophenol
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Molecular Weight

231.9 g/mol
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Physical Description

Leaflets (from ligroin) or light beige powder. (NTP, 1992), Brown solid; [ICSC], BROWN CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

327 °F at 23 mmHg (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, slightly soluble in water, soluble in ligroin., Solubility in water: poor
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Density

1.6 at 140 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.6 (60 °C)
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Vapor Density

Relative vapor density (air = 1): 8.0
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Vapor Pressure

0.000339 [mmHg], Vapor pressure, Pa at 100 °C: 130
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Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE ( ... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate, but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/
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Product Name

2,3,5,6-Tetrachlorophenol

Color/Form

Leaf, from ligroin

CAS RN

935-95-5
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Melting Point

237 to 241 °F (NTP, 1992), 115 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
S Chauhan, E Yankelevich, VM Bystritskii… - Applied microbiology and …, 1999 - Springer
Degradation of 2,4,5-trichlorophenol (2,4,5-TCP) and 2,3,5,6-tetrachlorophenol (TeCP) was studied using a two-stage approach that utilized efficient pulse electric discharge (PED) …
Number of citations: 17 link.springer.com
HY Gao, L Mao, B Shao, CH Huang, BZ Zhu - Scientific Reports, 2016 - nature.com
We found recently that intrinsic chemiluminescence (CL) could be produced by all 19 chlorophenolic persistent organic pollutants during environmentally-friendly advanced oxidation …
Number of citations: 18 www.nature.com
PB Van Roosmalen, AL Klein, I Drummond - International Archives of …, 1980 - Springer
An analytical method is described which has suitable sensitivity and specificity for analyzing urine samples from workers who are exposed to chlorinated phenols. The phenolic …
Number of citations: 12 link.springer.com
LPW Clausen, CK Jensen, S Trapp - Human and ecological risk …, 2018 - Taylor & Francis
Chlorinated phenols have been intensively investigated from an eco-toxicological point of view, however almost nothing is known about toxicity of tetrachlorophenol (TeCP) to higher …
Number of citations: 5 www.tandfonline.com
DK Nicholson, SL Woods, JD Istok… - Applied and …, 1992 - Am Soc Microbiol
Anaerobic digester sludge fed 5,300 mg of acetate per liter, 3.4 microM pentachlorophenol, and nutrients for 10 days biotransformed pentachlorophenol by sequential ortho …
Number of citations: 144 journals.asm.org
G Ruckdeschel, G Renner… - Applied and environmental …, 1987 - Am Soc Microbiol
The antibacterial activity of pentachlorophenol and 35 of its known or possible metabolites against 30 different species of bacteria was tested. In comparison with pentachlorophenol, no …
Number of citations: 85 journals.asm.org
I Chu, DC Villeneuve, A Viau, CR Barnes… - Journal of Toxicology …, 1984 - Taylor & Francis
Adult male rats were given orally single doses of 14 C‐labeled 1,2,3,4‐, 1,2,3,5‐, or 1,2,4,5‐tetrachlorobenzene (TCB) at 10 mg/kg body weight, and were housed in individual …
Number of citations: 14 www.tandfonline.com
M Ilczyszyn, H Ratajczak, JA Ladd - Journal of Molecular Structure, 1989 - Elsevier
Low temperature 1 H NMR studies of the bridging OHN signal in the hydrogen-bonded complex formed between 2,3,5,6-tetrachlorophenol and N,N-dimethylaniline in C 2 H 5 Cl …
Number of citations: 25 www.sciencedirect.com
DY Li, J Eberspächer, B Wagner… - Applied and …, 1991 - Am Soc Microbiol
A bacterium which utilizes 2,4,6-trichlorophenol (TCP) as a sole source of carbon and energy was isolated from soil. The bacterium, designated strain GP1, was identified as an …
Number of citations: 153 journals.asm.org
M Wieser, B Wagner, J Eberspächer… - Journal of …, 1997 - Am Soc Microbiol
The enzyme which catalyzes the dehalogenation of 2,4,6-trichlorophenol (TCP) was purified to apparent homogeneity from an extract of TCP-induced cells of Azotobacter sp. strain GP1…
Number of citations: 54 journals.asm.org

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